

physical and chemical properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Cat. No.:	B1305576

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A Technical Guide to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**, a key intermediate and research tool in medicinal chemistry and analytical sciences.

Core Chemical Properties and Identifiers

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8) is an aromatic heterocyclic organic compound.^[1] Structurally, it is a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position.^[2] The compound exists in tautomeric equilibrium with its pyridin-2-one form, 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one.^{[1][3]} This structural feature, combined with the strong electron-withdrawing nature of the trifluoromethyl and nitro groups, imparts unique reactivity to the molecule.^[3]

Table 1: Compound Identification

Identifier	Value	Reference(s)
CAS Number	99368-66-8	[3] [4] [5]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₃	[2] [3] [4] [5]
IUPAC Name	5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one	[3]
Synonyms	5-Nitro-3-(trifluoromethyl)pyridin-2-ol, 5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one	[4]
InChI Key	BHUILUYFGJBXHQ-UHFFFAOYSA-N	[3]

Physicochemical Data

The physicochemical properties of this compound are summarized below. These properties are crucial for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	208.09 g/mol	[3] [4] [5]
Appearance	Solid, Powder	[1]
Melting Point	158 °C	[1]
Boiling Point	345.5 °C at 760 mmHg (Predicted)	
Density	1.6 g/cm ³ (Predicted)	
pKa	5.71 (Predicted)	
XLogP3	0.6	[3]
Topological Polar Surface Area	74.9 Å ²	[3]

Experimental Protocols

Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

This protocol details the synthesis via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

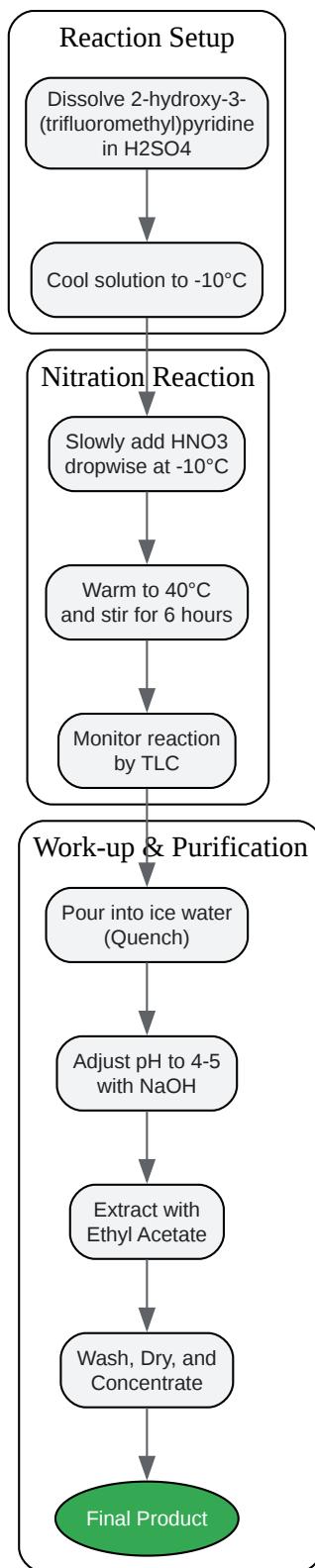
Materials and Reagents:

- 2-hydroxy-3-(trifluoromethyl)pyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Nitric Acid (HNO₃)
- Ethyl Acetate
- Saturated Sodium Hydroxide (NaOH) solution
- Saturated Brine (NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Ice water

Procedure:

- In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL).[3]
- Cool the solution to -10°C using an appropriate cooling bath.[3]
- Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.[3]
- After the addition is complete, warm the reaction mixture to 40°C and stir for 6 hours.[3]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
- Upon completion, pour the reaction mixture into ice water to quench the reaction.[3]
- Adjust the pH of the aqueous solution to 4-5 using a saturated NaOH solution.[3]
- Extract the product from the aqueous layer using ethyl acetate.[3]
- Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]



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Caption: Workflow for the synthesis of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.

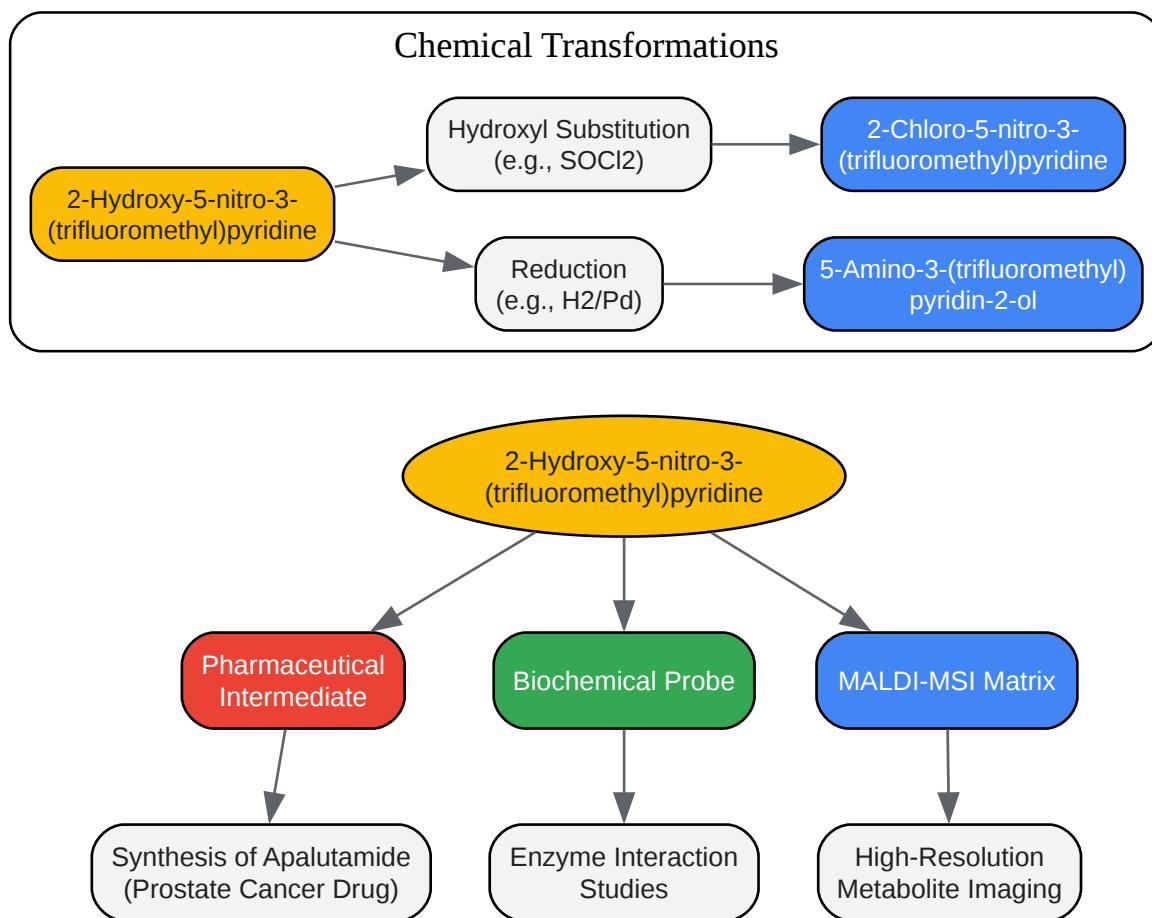
Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to its reactive functional groups.

Key Chemical Reactions

The primary reactive sites are the nitro and hydroxyl groups.

- Reduction: The nitro group can be readily reduced to an amino group, providing a route to 5-amino-3-(trifluoromethyl)pyridin-2-ol derivatives.[2]
- Substitution: The hydroxyl group can be substituted, for example, through halogenation reactions (e.g., chlorination using thionyl chloride) to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[3]



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